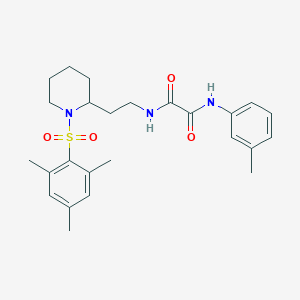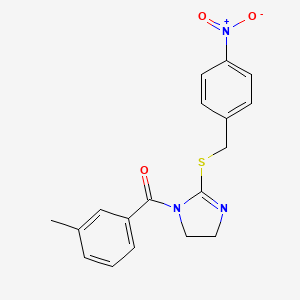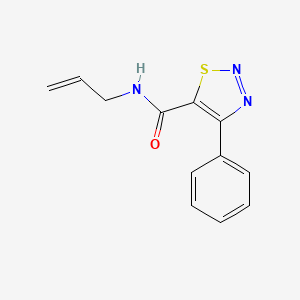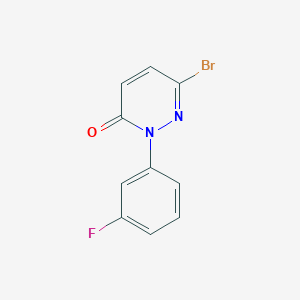
N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide, also known as MSOP, is a compound that has been extensively studied for its potential use in scientific research.
Scientific Research Applications
Synthesis and Spectral Analysis
Research has focused on the synthesis and spectral analysis of compounds bearing piperidine and sulfonamide groups due to their biological activities. For instance, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide has been carried out, showcasing the compounds' moderate to significant antibacterial activity (Khalid et al., 2016). These compounds were synthesized through a series of steps, starting from benzenesulfonyl chloride, and their structures were confirmed using NMR, IR, and mass spectral data.
Antibacterial and Anticancer Effects
The antibacterial properties of synthesized piperidine derivatives have been extensively studied. For example, a series of s-substituted aliphatic analogs of 2-mercapto-5-(1-(4-toluenesulfonyl) piperidin-4-yl)-1,3,4-oxadiazole demonstrated effective antibacterial agents against various bacterial strains, with the compounds showing better activity than the parent compound in some cases (Sattar et al., 2016).
Furthermore, compounds synthesized from piperidine derivatives have shown potential anticancer effects. A study on isatin sulfonamide molecular hybrid derivatives revealed their variable in vitro cytotoxicity on hepatocellular carcinoma (HCC) cell lines, suggesting promising compounds for HCC management (Eldeeb et al., 2022).
Corrosion Inhibition
Research has also extended into the application of piperidine derivatives as corrosion inhibitors. Quantum chemical and molecular dynamic simulation studies have indicated that certain piperidine derivatives exhibit significant adsorption and corrosion inhibition properties on iron surfaces, offering potential applications in corrosion protection (Kaya et al., 2016).
properties
IUPAC Name |
N'-(3-methylphenyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4S/c1-17-8-7-9-21(16-17)27-25(30)24(29)26-12-11-22-10-5-6-13-28(22)33(31,32)23-19(3)14-18(2)15-20(23)4/h7-9,14-16,22H,5-6,10-13H2,1-4H3,(H,26,29)(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUMUNNDSNCRHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2389147.png)
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B2389149.png)
![2-Methyl-4-[2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione](/img/structure/B2389152.png)

![N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2389156.png)

![Benzoic acid, 5-[[[(2S)-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-, methyl ester](/img/structure/B2389158.png)

![9-(4-methoxyphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2389162.png)

![methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2389164.png)